1,2-Dichloropropane

Catalog No.
S560821
CAS No.
78-87-5
M.F
C3H6Cl2
M. Wt
112.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloropropane

CAS Number

78-87-5

Product Name

1,2-Dichloropropane

IUPAC Name

(2R)-1,2-dichloropropane

Molecular Formula

C3H6Cl2

Molecular Weight

112.98 g/mol

InChI

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1

InChI Key

KNKRKFALVUDBJE-GSVOUGTGSA-N

SMILES

CC(CCl)Cl

Solubility

less than 0.1 mg/mL at 70.7° F (NTP, 1992)
0.02 M
Sol in alcohol, ether, benzene and chloroform
Miscible with org solvents
In water, 2,800 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.26
0.3%

Synonyms

1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da

Canonical SMILES

CC(CCl)Cl

Isomeric SMILES

C[C@H](CCl)Cl

Historical Research Application: Soil Fumigant

1,2-Dichloropropane (1,2-DCP) was previously used in agricultural research as a soil fumigant to control nematodes and insects. Studies from the mid-20th century explored its effectiveness against various soil-borne pests, comparing its efficacy to other available fumigants like methyl bromide and chloropicrin []. However, concerns about environmental and health risks led to a significant decline in its agricultural use by the early 1980s [].

Current Research Applications: Limited Use

Currently, research applications of 1,2-DCP are limited due to its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) []. However, some controlled studies still utilize it for specific purposes, with strict safety protocols and regulations in place.

(a) Toxicology Research:

  • 1,2-DCP serves as a model compound in some toxicological studies to understand the mechanisms of chlorinated hydrocarbon-induced toxicity in various organs, including the liver, kidneys, and nervous system [].

(b) Environmental Fate and Remediation Research:

  • Controlled studies may use 1,2-DCP to investigate its degradation pathways in soil and water environments, informing remediation strategies for contaminated sites [].

1,2-Dichloropropane is an organic compound classified as a chlorocarbon, with the chemical formula C3H6Cl2\text{C}_3\text{H}_6\text{Cl}_2 and a CAS number of 78-87-5. It appears as a colorless, flammable liquid that emits a sweet odor, making it recognizable in various industrial settings. The compound is primarily produced as a byproduct during the synthesis of epichlorohydrin through the chlorohydrin process or via the reaction of propene and chlorine in the presence of an iron oxide catalyst .

With a boiling point of 96.4°C and a melting point of -100.4°C, 1,2-dichloropropane is denser than water and has moderate solubility in it. It is known to volatilize rapidly once dissolved, posing environmental concerns regarding its potential to contaminate groundwater and air .

1,2-DCP is a hazardous compound with several safety concerns:

  • Toxicity: Inhalation, ingestion, or skin contact can cause adverse effects on the lungs, nervous system, kidneys, and liver []. Chronic exposure is suspected to be carcinogenic [].
  • Flammability: 1,2-DCP is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: It can react violently with strong oxidizing agents [].
, particularly with strong oxidizers and acids. It can react with aluminum, which may lead to explosive outcomes if confined . Its reactivity profile indicates that it can undergo oxidation followed by glutathione conjugation in biological systems, leading to the formation of mercapturic acids .

In industrial applications, it serves as an intermediate in the production of perchloroethylene and other chlorinated compounds. The compound's ability to undergo substitution reactions makes it valuable for synthesizing other chemicals .

The biological activity of 1,2-dichloropropane has been the subject of various studies due to its potential health risks. Exposure to this compound can cause respiratory tract irritation, central nervous system depression, and liver damage. In animal studies, high doses have resulted in significant health effects including hemolytic anemia and developmental toxicity .

Moreover, there is evidence suggesting that 1,2-dichloropropane may be carcinogenic; investigations have linked its use in cleaning agents to bile duct cancer among workers exposed to it . The compound is categorized as a potential human carcinogen based on these findings.

1,2-Dichloropropane is synthesized primarily through two methods:

  • Chlorohydrin Process: This method involves the chlorination of propene to produce epichlorohydrin, from which 1,2-dichloropropane is obtained as a byproduct.
  • Direct Chlorination: Propene can be reacted directly with chlorine gas in the presence of catalysts such as iron oxide to yield 1,2-dichloropropane.

These processes highlight its role as an intermediate in the production of more complex chlorinated compounds used across various industries .

Studies on the interactions of 1,2-dichloropropane focus on its metabolism and toxicokinetics. Upon exposure via inhalation or ingestion, it is rapidly absorbed and distributed throughout the body, particularly accumulating in the liver and kidneys. The predominant metabolic pathway involves oxidation followed by conjugation with glutathione .

Research indicates that metabolites such as N-acetyl-S-(2-hydroxypropyl)-L-cysteine are formed during this process. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound in occupational settings .

Several compounds are structurally or functionally similar to 1,2-dichloropropane. Here are some notable examples:

Compound NameCAS NumberKey Characteristics
1-Chloropropane540-54-5A colorless liquid used as a solvent; less toxic than dichlorinated variants.
1,3-Dichloropropane142-28-9Similar reactivity but different structural configuration; used as an intermediate in chemical synthesis.
Trichloroethylene79-01-6A more potent solvent with higher toxicity; used extensively in degreasing applications but has significant health risks associated with its use.

Uniqueness of 1,2-Dichloropropane:

  • Its specific structure allows for unique metabolic pathways leading to distinct health effects compared to other chlorinated hydrocarbons.
  • It serves as an essential intermediate for producing other chemicals while being less prevalent than trichloroethylene in industrial applications.

Physical Description

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a chloroform-like odor.
Colorless liquid with a chloroform-like odor. [pesticide]

Color/Form

Colorless liquid

XLogP3

1.8

Exact Mass

111.9846556 g/mol

Monoisotopic Mass

111.9846556 g/mol

Boiling Point

203 to 205 °F at 760 mm Hg (NTP, 1992)
95.5 °C
96.4 °C; (-3.7 °C at 10 mm Hg)
96 °C
206°F

Flash Point

60 °F (NTP, 1992)
60 °F (16 °C) (Closed cup)
16 °C c.c.
60°F

Heavy Atom Count

5

Vapor Density

3.9 (NTP, 1992) (Relative to Air)
3.9 (AIR= 1)
Relative vapor density (air = 1): 3.9
3.9

Density

1.158 at 68 °F (USCG, 1999)
1.159 @ 25 °C/25 °C
Relative density (water = 1): 1.16
1.16

LogP

1.98 (LogP)
log Kow = 1.98
2.02 (calculated)

Odor

Sweet
Chloroform-like odor.

Melting Point

-148 °F (NTP, 1992)
-100.0 °C
-100.4 °C
-100 °C
149°F
-149°F

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992)
53.30 mmHg
53.3 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 27.9
40 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX

Other CAS

78-87-5
68390-96-5
78-87-5; 26638-19-7(mixed isomers)

Wikipedia

1,2-dichloro-propane
(R)-1,2-dichloropropane

Biological Half Life

0.09 Days

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Soil Treatment
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Chlorination of propylene
From propyl chloride and antimony pentachloride
Action of chlorine on propylene

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Propane, 1,2-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Production of 1,2-dichloropropane and of DD mixture has been discontinued by the Dow Chemical Co

Analytic Laboratory Methods

Purge-and-trap analysis using fused silica capillary column gas chromatography/mass spectrometry was evaluated for the analysis of priority pollutants. Using EPA volatile organic performance evaluation samples, as unknown test materials, satisfactory precision (8.5%) & excellent accuracy (98.5% & 102% recoveries) were achieved. The capillary column was much faster than the packed column (13 min compared to 33 min) & overcame difficulties normally encountered with samples having excessive complexity, very large concn spread among components, or high concn of high-boiling components.
Dichloropropane at the nanogram per liter level in water was determined by capillary gas chromatography with electron capture detection using an improved analytical headspace method.
Dichloropropane in the atmosphere was detected by using specific gas chromatographic detectors and mass spectrometry in selected ion monitoring mode.
NIOSH Method 1013. Analyte: 1,2-dichloropropane. Matrix: Air. Procedure: Gas chromatography, with electolytic conductivity detector. For 1,2-dichloropropane this method has an estimated detection limit of 0.1 ug/sample. The precision/RSD is 0.031 at 0.5 to 520 ug/sample. Applicability: The working range is 0.05 to 130 ppm (0.25 to 600 mg/cu m) for a 2-liter air sample. Interferences: 1,2-dichloroethane cannot be resolved from 1,2-dichloropropane with a carbowax packed column. They were resolved with a carboulax capillary column.
For more Analytic Laboratory Methods (Complete) data for 1,2-DICHLOROPROPANE (13 total), please visit the HSDB record page.

Interactions

MALE RATS EXPOSED 4 HR TO VARIOUS CONCN TO TETRACHLOROETHYLENE SINGLY & IN COMBINATION WITH 1,2-DICHLOROPROPANE SHOWED MARKEDLY ELEVATED GLUTAMIC OXALACETIC TRANSAMINASE, GLUTAMIC PYRUVIC TRANSAMINASE & ORNITHINE CARBAMYL TRANSFERASE.
Weanling Wistar rats, fed for several weeks on low protein choline-deficient diets, were more susceptible to the effects of inhalation of 4660 mg 1,2-dichloropropane/cu m than rats on a control diet. This increased susceptibility could be corrected by dietary supplements of 1-methionine or 1-cysteine plus choline chloride.

Stability Shelf Life

Sensitive to heat.

Dates

Modify: 2023-08-15

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